molecular formula C16H19FN4O4 B2794423 N-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1351597-29-9

N-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2794423
CAS No.: 1351597-29-9
M. Wt: 350.35
InChI Key: YUXBXXFPCBUTMV-UHFFFAOYSA-N
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Description

N-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H19FN4O4 and its molecular weight is 350.35. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Molecular Interactions

Structural analysis of related N-substituted pyrazoline derivatives highlights the geometric parameters and intramolecular interactions, which are crucial for understanding the molecular basis of their biological activities. In one study, the methoxy/methyl-substituted phenyl groups were found to be almost perpendicular to the pyrazoline ring, indicating significant conformational characteristics that might influence binding to biological targets. These compounds engage in intermolecular hydrogen bonds, suggesting potential for specific interactions within biological systems (Köysal et al., 2005).

Synthesis and Characterization

The synthesis and characterization of novel pyrazole derivatives, including their cytotoxicity against cancer cells, have been widely explored. For instance, derivatives synthesized from reactions involving N-aryl-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides demonstrated cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential as anticancer agents. These findings underscore the importance of structural modifications to enhance biological activity (Hassan, Hafez, & Osman, 2014).

Bioisosteric Replacement and Molecular Differentiation

The study of bioisosteric replacements, particularly in synthetic cannabinoids, provides insights into the structural diversity and potential therapeutic applications of pyrazole derivatives. One research identified a compound, through synthesis and analytical characterization, as a bioisosteric replacement in the context of synthetic cannabinoids, emphasizing the importance of molecular differentiation and the potential for mislabeling of research chemicals (McLaughlin et al., 2016).

Antitumor and Antimicrobial Activity

The development of novel pyrazole derivatives for antitumor and antimicrobial applications has been a significant area of research. Compounds exhibiting distinct inhibitory effects on cancer cell proliferation, as well as antimicrobial activities, highlight the therapeutic potential of these molecules. The synthesis of novel compounds and their evaluation against a range of cancer cell lines and microbial strains demonstrate the versatility and potential of pyrazole derivatives in developing new therapeutic agents (Liu et al., 2016; Helal et al., 2013).

Properties

IUPAC Name

N-[2-[2-(4-fluorophenoxy)ethylamino]-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O4/c1-21-10-13(16(20-21)24-2)15(23)19-9-14(22)18-7-8-25-12-5-3-11(17)4-6-12/h3-6,10H,7-9H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXBXXFPCBUTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.